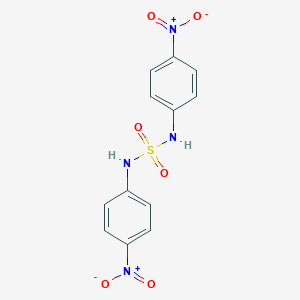

Sulfamide, N,N'-bis(4-nitrophenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

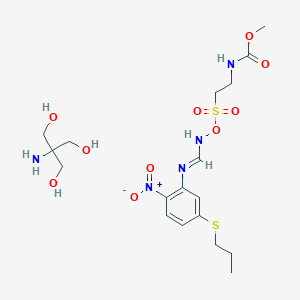

Sulfamide, N,N'-bis(4-nitrophenyl)-, also known as BNPP, is a chemical compound that has been used extensively in scientific research. It is a sulfonamide derivative that has been synthesized using various methods, including the reaction of sulfanilic acid with nitric acid. BNPP has been found to have several applications in scientific research, including as a reagent for the detection of nitrite ions, as an inhibitor of carbonic anhydrase, and as a probe for the study of enzyme kinetics.

Wirkmechanismus

The mechanism of action of Sulfamide, N,N'-bis(4-nitrophenyl)- is complex and varies depending on the specific application. As a nitrite ion detector, Sulfamide, N,N'-bis(4-nitrophenyl)- forms a yellow complex with nitrite ions, which can be detected using UV-visible spectroscopy. As a carbonic anhydrase inhibitor, Sulfamide, N,N'-bis(4-nitrophenyl)- binds to the active site of the enzyme, blocking its activity and preventing the conversion of carbon dioxide to bicarbonate ions. As a probe for enzyme kinetics, Sulfamide, N,N'-bis(4-nitrophenyl)- is used to monitor changes in enzyme activity over time, allowing researchers to determine the rate of catalysis and other important kinetic parameters.

Biochemical and Physiological Effects:

Sulfamide, N,N'-bis(4-nitrophenyl)- has been found to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase activity and the detection of nitrite ions. Inhibition of carbonic anhydrase activity can lead to changes in acid-base balance in the body, which can have a range of physiological effects. The detection of nitrite ions is important for understanding the regulation of blood pressure and other physiological processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Sulfamide, N,N'-bis(4-nitrophenyl)- is its versatility in scientific research. It can be used for a wide range of applications, including as a nitrite ion detector, carbonic anhydrase inhibitor, and enzyme kinetics probe. However, there are also some limitations to the use of Sulfamide, N,N'-bis(4-nitrophenyl)- in lab experiments. For example, it can be toxic to cells at high concentrations, and its use may need to be carefully controlled to avoid unwanted effects.

Zukünftige Richtungen

There are several future directions for research on Sulfamide, N,N'-bis(4-nitrophenyl)-. One area of interest is the development of new methods for synthesizing Sulfamide, N,N'-bis(4-nitrophenyl)-, which could improve its purity and yield. Another area of interest is the development of new applications for Sulfamide, N,N'-bis(4-nitrophenyl)-, such as in the study of other enzymes and biomolecules. Finally, there is a need for further research on the toxicity and safety of Sulfamide, N,N'-bis(4-nitrophenyl)-, particularly in the context of its use in biological systems.

Synthesemethoden

Sulfamide, N,N'-bis(4-nitrophenyl)- can be synthesized using various methods, including the reaction of sulfanilic acid with nitric acid. This reaction results in the formation of the nitro derivative of sulfanilic acid, which can be further reacted with sulfamic acid to form Sulfamide, N,N'-bis(4-nitrophenyl)-. Other methods for synthesizing Sulfamide, N,N'-bis(4-nitrophenyl)- include the reaction of 4-nitroaniline with sulfamic acid and the reaction of 4-nitrophenyl sulfonamide with nitric acid.

Wissenschaftliche Forschungsanwendungen

Sulfamide, N,N'-bis(4-nitrophenyl)- has been used extensively in scientific research, particularly in the fields of biochemistry and enzymology. It has been used as a reagent for the detection of nitrite ions, which are important biomolecules involved in the regulation of blood pressure and other physiological processes. Sulfamide, N,N'-bis(4-nitrophenyl)- has also been used as an inhibitor of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. In addition, Sulfamide, N,N'-bis(4-nitrophenyl)- has been used as a probe for the study of enzyme kinetics, allowing researchers to gain insights into the mechanisms of enzyme-catalyzed reactions.

Eigenschaften

CAS-Nummer |

19757-13-2 |

|---|---|

Molekularformel |

C12H10N4O6S |

Molekulargewicht |

338.3 g/mol |

IUPAC-Name |

4-nitro-N-[(4-nitrophenyl)sulfamoyl]aniline |

InChI |

InChI=1S/C12H10N4O6S/c17-15(18)11-5-1-9(2-6-11)13-23(21,22)14-10-3-7-12(8-4-10)16(19)20/h1-8,13-14H |

InChI-Schlüssel |

AHQKAJFDGDOBMG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1NS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Andere CAS-Nummern |

19757-13-2 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)

![1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole](/img/structure/B35389.png)